Cas no 537000-80-9 (7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
- 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamide, 7-(2-ethoxyphenyl)-1,7-dihydro-5-methyl-N,2-diphenyl-
- F1214-0220
- 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- CHEMBL1494877
- NCGC00100528-01
- 7-(2-ETHOXYPHENYL)-5-METHYL-N,2-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 537000-80-9
- Oprea1_122178
- HMS1801O21
- AKOS001661585
- AS-871/41346246
-
- Inchi: 1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31)
- InChI Key: DRUCBXZKEXOILQ-UHFFFAOYSA-N
- SMILES: C12N=C(C3=CC=CC=C3)NN1C(C1=CC=CC=C1OCC)C(C(NC1=CC=CC=C1)=O)=C(C)N=2
Computed Properties
- Exact Mass: 451.20082506g/mol
- Monoisotopic Mass: 451.20082506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- pka: 14.03±0.70(Predicted)
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1214-0220-2μmol |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-5μmol |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-10μmol |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-20μmol |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-1mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-2mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-3mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-4mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-5mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1214-0220-10mg |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
537000-80-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
Introduction to 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS No. 537000-80-9)
7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide, identified by its CAS number 537000-80-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazoloapyrimidine class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of multiple aromatic rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide incorporates a phenyl ring substituted with an ethoxy group at the 2-position, a methyl group at the 5-position of the triazoloapyrimidine core, and two phenyl groups at the N positions. This unique arrangement of substituents contributes to its distinct chemical properties and potential biological functions. The compound’s solubility profile and stability under various conditions are critical factors that influence its suitability for pharmaceutical applications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The triazoloapyrimidine scaffold has been particularly studied for its ability to modulate various biological pathways. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide is being investigated for its potential role in these processes.
One of the most compelling aspects of this compound is its mechanism of action. Preliminary studies suggest that it may interact with specific targets in cells to elicit a desired pharmacological response. The phenyl rings and ethoxy group are thought to contribute to binding affinity and selectivity, which are crucial for minimizing side effects. Furthermore, the presence of multiple aromatic systems enhances its potential for electronic interactions with biological molecules.
The synthesis of 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions at strategic positions within the molecule. The efficiency of these synthetic routes is essential for large-scale production and further preclinical testing.
Preclinical studies have begun to uncover the pharmacological profile of this compound. In vitro assays have demonstrated activity against several disease-relevant targets. Notably, it has shown inhibitory effects on certain kinases that are overexpressed in tumor cells. Additionally, its interaction with other cellular components suggests potential applications in anti-inflammatory and immunomodulatory therapies. These findings underscore the importance of further investigation into its therapeutic potential.
The pharmacokinetic properties of 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide are being carefully evaluated to determine its bioavailability and metabolic fate. Studies using animal models have provided insights into how the compound is absorbed、distributed、metabolized,and excreted by the body. These data are critical for optimizing dosing regimens and predicting clinical efficacy. Understanding these parameters will also help in identifying potential drug-drug interactions and adverse effects.
One of the challenges in developing new pharmaceuticals is ensuring their safety profile. Toxicological studies are being conducted to assess the acute and chronic effects of this compound on various organ systems. These studies aim to identify any potential risks associated with long-term use and inform dosage recommendations for clinical trials. The results from these experiments will be instrumental in determining whether this compound progresses to human testing.
The development pipeline for 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide is still in its early stages,but it has already attracted interest from researchers worldwide。The combination of structural complexity、biological activity,and synthetic feasibility makes it a compelling candidate for further exploration。As more data becomes available,its potential applications in medicine could expand significantly。
In conclusion,7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS No.537000-80-9) represents an exciting advancement in pharmaceutical chemistry。Its unique structure、promising biological activities,and ongoing research make it a valuable compound for drug discovery efforts。With continued investigation,it may contribute to the development of new treatments for various diseases.
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